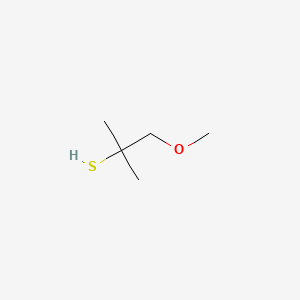
1-Methoxy-2-methylpropane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-methylpropane-2-thiol is an organic compound with the molecular formula C5H12OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methylpropane-2-thiol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-propanethiol with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-methylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the –SH group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiols.
Scientific Research Applications
1-Methoxy-2-methylpropane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in studies involving thiol-based biochemistry and enzymatic reactions.
Industry: It is used in the production of specialty chemicals and as an odorant in natural gas.
Mechanism of Action
The mechanism of action of 1-methoxy-2-methylpropane-2-thiol involves its thiol group, which can participate in various chemical reactions. The sulfur atom in the thiol group can form bonds with other atoms, making it a versatile reagent in organic synthesis. The compound can also act as a nucleophile, attacking electrophilic centers in other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanethiol: Similar in structure but lacks the methoxy group.
1-Methoxy-2-methylpropane: Similar but lacks the thiol group.
2-Methoxy-2-methylpropane: Similar but lacks the thiol group.
Uniqueness
1-Methoxy-2-methylpropane-2-thiol is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds.
Properties
Molecular Formula |
C5H12OS |
|---|---|
Molecular Weight |
120.22 g/mol |
IUPAC Name |
1-methoxy-2-methylpropane-2-thiol |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)4-6-3/h7H,4H2,1-3H3 |
InChI Key |
DHFHGOKLDMFWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)

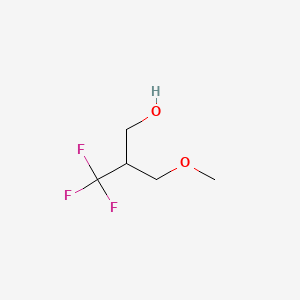
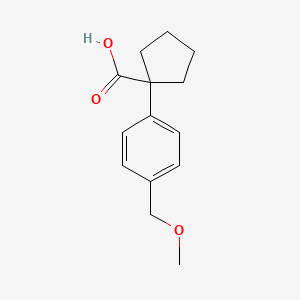
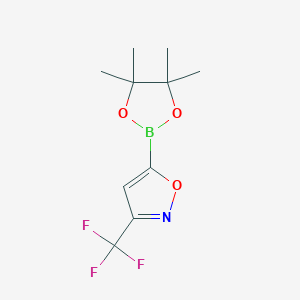
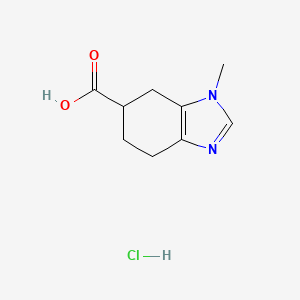
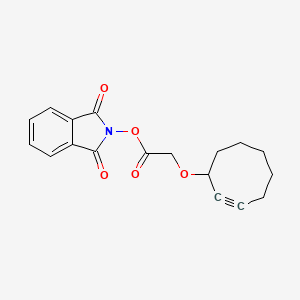
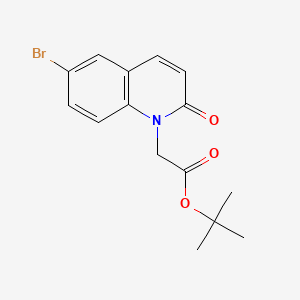
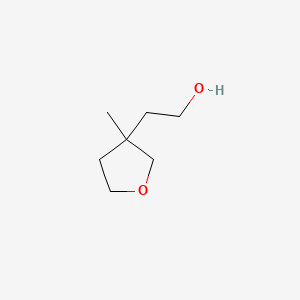

![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
